molecular formula C11H11NO2 B14527333 9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole CAS No. 62747-54-0

9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole

Cat. No.: B14527333
CAS No.: 62747-54-0
M. Wt: 189.21 g/mol
InChI Key: XHEPESYQIIZOAI-UHFFFAOYSA-N
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Description

9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole is a complex organic compound that belongs to the indole family. Indoles are prominent in natural and synthetic products of biological and pharmaceutical importance. This compound is characterized by its unique structure, which includes a dioxino ring fused to an indole core. The presence of the methyl group at the 9-position adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions. This method is known for its efficiency and high yield .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

62747-54-0

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

9-methyl-3,9a-dihydro-[1,2]dioxino[3,4-b]indole

InChI

InChI=1S/C11H11NO2/c1-12-10-5-3-2-4-8(10)9-6-7-13-14-11(9)12/h2-6,11H,7H2,1H3

InChI Key

XHEPESYQIIZOAI-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(=CCOO2)C3=CC=CC=C31

Origin of Product

United States

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